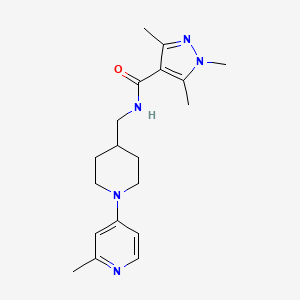

1,3,5-trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

1,3,5-Trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a 1,3,5-trimethylpyrazole core linked via a carboxamide bridge to a piperidinylmethyl group substituted with a 2-methylpyridine moiety. The trimethylpyrazole group may enhance metabolic stability by blocking oxidative sites, while the pyridine substituent could influence blood-brain barrier permeability .

Properties

IUPAC Name |

1,3,5-trimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c1-13-11-17(5-8-20-13)24-9-6-16(7-10-24)12-21-19(25)18-14(2)22-23(4)15(18)3/h5,8,11,16H,6-7,9-10,12H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRZZAZZZJKIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N(N=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3,5-Trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{17}H_{24}N_{4}O

- SMILES Notation : CC(C)C(=O)N(C)C1=CN(N=C1)C(C2=CC=NC=C2)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts on:

- N-Myristoyltransferase (NMT) : This enzyme is a promising target for treating parasitic infections such as those caused by Trypanosoma brucei. The compound has shown significant potency against TbNMT with an IC50 value of 0.002 μM, indicating strong inhibitory activity .

- BRAF(V600E) Inhibition : Pyrazole derivatives have been explored for their role in inhibiting mutant BRAF kinase, which is implicated in various cancers. Although specific data on this compound's activity against BRAF(V600E) is limited, related pyrazole compounds have demonstrated promising results in preclinical studies .

In vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

- Antiproliferative Activity : In studies involving cancer cell lines, the compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231). The combination index method indicated a synergistic effect when used with doxorubicin .

- Antifungal Activity : Other pyrazole derivatives have shown moderate to excellent antifungal activity against various phytopathogenic fungi. While specific data for this compound is not available, its structural analogs suggest potential antifungal properties .

Case Studies

Several case studies highlight the efficacy of similar pyrazole compounds:

- Trypanocidal Activity : A study demonstrated that modifications to the pyrazole structure could enhance brain penetration and potency against T. brucei, supporting the hypothesis that structural optimization can yield more effective therapeutic agents .

- Cancer Treatment Synergy : In a study evaluating the effects of pyrazole derivatives on breast cancer cells, compounds similar to this compound showed enhanced cytotoxicity when combined with standard chemotherapeutics .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide (P592-0749)

This compound (reported in ) shares a pyrazole-piperidine-carboxamide backbone but differs in substituents and linker groups. Below is a detailed structural and functional comparison:

Table 1: Structural and Hypothesized Pharmacological Differences

Pharmacological Considerations

Receptor Affinity: The target compound’s pyrazole and piperidine motifs resemble cannabinoid receptor ligands (e.g., SR141716A in ). However, substitution patterns (e.g., 2-methylpyridine vs. methoxyphenyl in P592-0749) likely alter receptor selectivity. For example, SR141716A shows CB1 specificity, while structural analogs with pyrimidine linkers (like P592-0749) may diverge entirely . The 1,3,5-trimethylpyrazole in the target compound could reduce binding to CB1/CB2 receptors compared to dimethylpyrazole derivatives, as seen in cannabinoid ligand studies where substituent size impacts affinity .

Metabolic Stability :

- The additional methyl groups on the target’s pyrazole may block cytochrome P450-mediated oxidation, extending half-life compared to P592-0749’s dimethylpyrazole .

The target compound’s pyridine and lipophilic methyl groups favor membrane permeability but may require formulation optimization for solubility .

Research Findings and Implications

- Structural Insights: The piperidine-carboxamide bridge in both compounds suggests a role in target binding (e.g., filling hydrophobic pockets or mimicking endogenous substrates). The pyridine vs. pyrimidine distinction highlights the balance between lipophilicity and polarity in drug design.

- Further assays are needed to validate these targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.